molecular formula C16H12O2 B3021575 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione CAS No. 15432-97-0

2-(2-methylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B3021575
CAS No.: 15432-97-0
M. Wt: 236.26 g/mol
InChI Key: BNNKKSAOPJGWFE-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core substituted with a 2-methylphenyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylphenylindene with an appropriate acylating agent, such as phthalic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Another approach involves the cyclization of 2-(2-methylphenyl)benzylidene malononitrile in the presence of a base, such as sodium ethoxide, followed by hydrolysis and oxidation to yield the desired indene-dione compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally benign solvents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of diols and other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indene derivatives.

Scientific Research Applications

2-(2-methylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the indene core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indene-1,3(2H)-dione: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    2-(4-methylphenyl)-1H-indene-1,3(2H)-dione: The methyl group is positioned differently on the phenyl ring, affecting its reactivity and applications.

    1H-indene-1,3(2H)-dione: The parent compound without any phenyl substitution, exhibiting distinct chemical behavior.

Uniqueness

2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature can enhance its interactions with biological targets and improve its efficacy in various applications.

Properties

IUPAC Name

2-(2-methylphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)16(14)18/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNKKSAOPJGWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353819
Record name 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60338-36-5
Record name 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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